3-chloro-1-((tetrahydrofuran-2-yl)methyl)pyrazin-2(1H)-one
Overview
Description
3-chloro-1-((tetrahydrofuran-2-yl)methyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Compounds similar to "3-chloro-1-((tetrahydrofuran-2-yl)methyl)pyrazin-2(1H)-one" have been synthesized and characterized to understand their molecular structure and potential for further chemical modifications. For example, research on related pyrazine and tetrahydrofuran derivatives explores their synthesis pathways and structural characteristics through crystallography and NMR studies. These studies lay the groundwork for developing new chemical entities with potential applications in materials science, pharmaceuticals, and organic electronics (Zhengyu Liu et al., 2009; Zhengyu Liu et al., 2009).
Chemical Properties and Reactions
Research into the chemical reactions and properties of pyrazine derivatives, including those with chloro and tetrahydrofuran groups, reveals their potential in creating novel chemical entities. Studies focus on their reactivity, such as cycloaddition reactions and potential for creating new heterocyclic compounds. This research is vital for developing new drugs, agrochemicals, and materials (B. Bhattacharya et al., 1985).
Properties
IUPAC Name |
3-chloro-1-(oxolan-2-ylmethyl)pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c10-8-9(13)12(4-3-11-8)6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLHRCOWSRJTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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